molecular formula C11H12O2 B14355751 (2-Methylphenyl)methyl prop-2-enoate CAS No. 91990-19-1

(2-Methylphenyl)methyl prop-2-enoate

Cat. No.: B14355751
CAS No.: 91990-19-1
M. Wt: 176.21 g/mol
InChI Key: XQGNVGAVZKVCBE-UHFFFAOYSA-N
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Description

(2-Methylphenyl)methyl prop-2-enoate: is an organic compound with the molecular formula C11H12O2. It is an ester derived from the reaction of (2-methylphenyl)methanol and prop-2-enoic acid. This compound is known for its aromatic properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylphenyl)methyl prop-2-enoate typically involves the esterification reaction between (2-methylphenyl)methanol and prop-2-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (2-Methylphenyl)methyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed:

    Oxidation: Formation of (2-methylphenyl)methyl propanoic acid.

    Reduction: Formation of (2-methylphenyl)methanol.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: (2-Methylphenyl)methyl prop-2-enoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2-Methylphenyl)methyl prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release (2-methylphenyl)methanol and prop-2-enoic acid, which can then participate in various biochemical pathways. The aromatic ring can interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

    Phenylacetone: An organic compound with a similar aromatic structure but different functional groups.

    Benzyl acetate: Another ester with a benzyl group, used in fragrances and flavorings.

Uniqueness: (2-Methylphenyl)methyl prop-2-enoate is unique due to its specific ester linkage and the presence of a methyl group on the aromatic ring, which influences its reactivity and applications in various fields.

Properties

CAS No.

91990-19-1

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(2-methylphenyl)methyl prop-2-enoate

InChI

InChI=1S/C11H12O2/c1-3-11(12)13-8-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3

InChI Key

XQGNVGAVZKVCBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC(=O)C=C

Origin of Product

United States

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